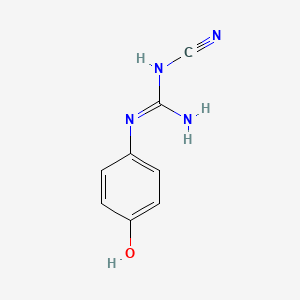
N-Cyano-N''-(4-hydroxyphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’'-(4-hydroxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities, pharmaceuticals, and organocatalysis . This compound is characterized by the presence of a cyano group and a hydroxyphenyl group attached to the guanidine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’'-(4-hydroxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of cyanamide with an appropriate amine in the presence of a catalyst. For example, scandium (III) triflate can be used as a catalyst under mild conditions in water . Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to obtain diverse guanidines .
Industrial Production Methods
Industrial production of guanidines, including N-Cyano-N’'-(4-hydroxyphenyl)guanidine, often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods provide efficient and scalable routes for the production of guanidines.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N’'-(4-hydroxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of N-Cyano-N’'-(4-hydroxyphenyl)guanidine include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield primary amines .
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’'-(4-hydroxyphenyl)guanidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-Cyano-N’'-(4-hydroxyphenyl)guanidine involves its interaction with molecular targets and pathways. For example, substituted cyanoguanidines have been shown to inhibit nicotinamide phosphoribosyl transferase and interfere with NF-κB signaling . The compound’s ability to form hydrogen bonds and its planarity contribute to its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Cyano-N’'-(4-hydroxyphenyl)guanidine include:
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828): A potent anti-tumor agent.
Pinacidil: An anti-hypertensive agent.
Cimetidine: A histamine-II receptor antagonist.
Uniqueness
N-Cyano-N’'-(4-hydroxyphenyl)guanidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a cyano group and a hydroxyphenyl group allows for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
138910-31-3 |
|---|---|
Molekularformel |
C8H8N4O |
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
1-cyano-2-(4-hydroxyphenyl)guanidine |
InChI |
InChI=1S/C8H8N4O/c9-5-11-8(10)12-6-1-3-7(13)4-2-6/h1-4,13H,(H3,10,11,12) |
InChI-Schlüssel |
MIPYIOXKNPDVOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=C(N)NC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


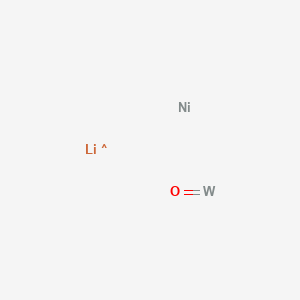
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)

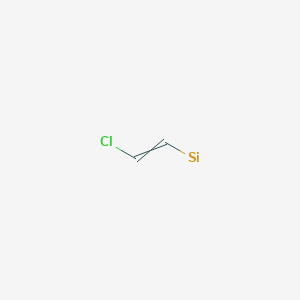
![N-[2-(Naphthalen-1-yl)propanoyl]-L-valine](/img/structure/B14268108.png)
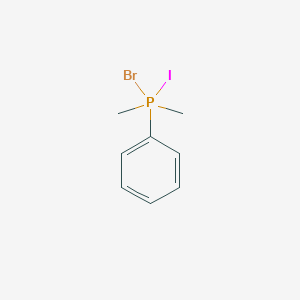
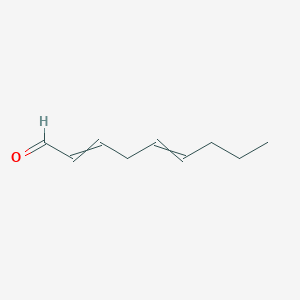
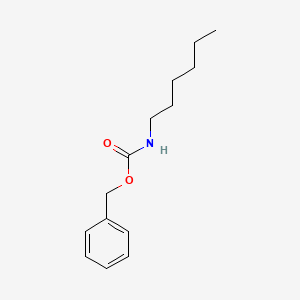
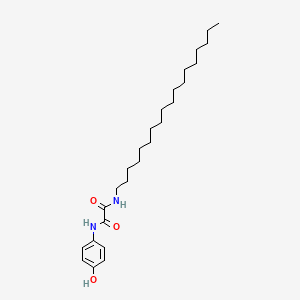
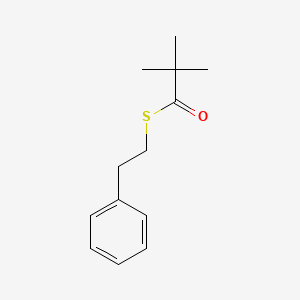
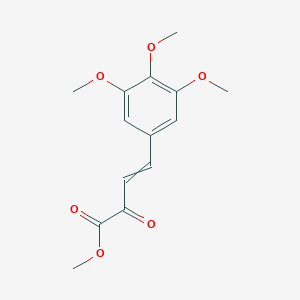
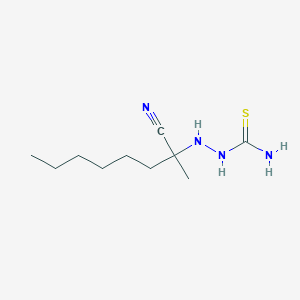
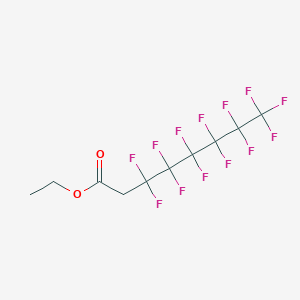
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
